2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the cyclization of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Iodine (I2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a microtubule-active agent, making it a candidate for treating diseases like Human African Trypanosomiasis.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a microtubule-active agent, it binds to tubulin, disrupting microtubule dynamics and inhibiting cell division . This mechanism is crucial for its potential therapeutic effects in treating parasitic diseases.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- Triazolo[1,5-a]pyrimidine
Uniqueness
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents and the combination of benzylsulfanyl and pyridinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-benzylsulfanyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-16-19-10-8-15(22(16)21-17)14-7-4-9-18-11-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFJJURMFWILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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